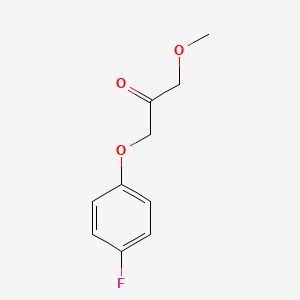
4-Hydroxy-7-methylthioindan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-methylthioindan-1-one is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydroxyindanone derivatives.
Substitution: It can undergo substitution reactions, particularly at the methylthio group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .
科学的研究の応用
4-Hydroxy-7-methylthioindan-1-one has several scientific research applications:
作用機序
The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxyindan-1-one: This compound is structurally similar but lacks the methylthio group.
7-Methyl-1-indanone: Another related compound, which differs by the absence of the hydroxy group.
Uniqueness
4-Hydroxy-7-methylthioindan-1-one stands out due to the presence of both the methylthio and hydroxy groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H10O2S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3 |
InChIキー |
RCJMVUBBHXPFGK-UHFFFAOYSA-N |
正規SMILES |
CSC1=C2C(=C(C=C1)O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)


![Ethyl 4-[(trans-4-hydroxycyclohexyl)amino]-3-nitrobenzoate](/img/structure/B8620387.png)

![2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8620393.png)
![4-N-(3-bromophenyl)-7-N-methylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8620405.png)


